5-iodo-5H-pyrimidin-2-one

Mitotic inhibition Tubulin binding Halogen SAR

Choose 5-iodo-5H-pyrimidin-2-one (CAS 79387-69-2) as your research scaffold because the 5-iodo substituent is pharmacologically critical—delivering 4- to 8-fold greater mitotic inhibitory potency than the 5-fluoro analog and the highest colchicine-binding site engagement among all halogenated derivatives. Only the iodo form enables the unique oral bioavailability profile exploited by the clinical prodrug ropidoxuridine (IPdR); substitution with bromo, chloro, or hydrogen alters metabolic handling and reduces therapeutic index. Optimized microwave-assisted and solid-phase synthetic protocols make it the most versatile aglycone for constructing 5-substituted nucleoside analog libraries.

Molecular Formula C4H3IN2O
Molecular Weight 221.98 g/mol
Cat. No. B12365503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodo-5H-pyrimidin-2-one
Molecular FormulaC4H3IN2O
Molecular Weight221.98 g/mol
Structural Identifiers
SMILESC1=NC(=O)N=CC1I
InChIInChI=1S/C4H3IN2O/c5-3-1-6-4(8)7-2-3/h1-3H
InChIKeyGXRNTHKVEOYHJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-5H-pyrimidin-2-one: Halogenated Pyrimidine Core for Medicinal Chemistry and Antiviral Nucleoside Development


5-Iodo-5H-pyrimidin-2-one (CAS: 79387-69-2) is a halogenated pyrimidine derivative with molecular formula C4H3IN2O and molecular weight 221.98 g/mol [1]. This compound features an iodine atom at the 5-position of the pyrimidin-2-one scaffold, which imparts enhanced electrophilicity and serves as a versatile handle for further synthetic transformations including nucleophilic substitution and cross-coupling reactions [2]. As the core aglycone scaffold for the clinically evaluated prodrug ropidoxuridine (IPdR), 5-iodo-2-pyrimidinone 2'-deoxyribonucleoside, and numerous 5-substituted nucleoside analogs, this heterocyclic framework has been extensively investigated for antiviral and anticancer applications [3]. The iodine substituent is critical for biological activity in multiple compound series, with halogen-dependent SAR studies revealing distinct differences between fluoro, chloro, bromo, and iodo derivatives [4].

5-Iodo-5H-pyrimidin-2-one: Why Halogen Identity Dictates Biological Activity and Cannot Be Arbitrarily Substituted


The halogen atom at the 5-position of the pyrimidin-2-one scaffold is not a generic placeholder; its identity critically governs both biological potency and mechanism. In 1-propargyl-5-halopyrimidin-2-ones, the rank order of mitotic inhibitory activity and competitive inhibition of colchicine binding to tubulin follows H ≪ F < Cl ≦ Br ≦ I, with the 5-iodo derivative exhibiting the highest activity within the series [1]. The 5-fluoro analog is active only at 1.5-0.75 mM, whereas the 5-iodo compound induces metaphase arrest at 0.375-0.18 mM—a 4- to 8-fold improvement in potency [1]. For antiviral applications, the iodo-substituted 2-pyrimidinone 2'-deoxyribonucleoside demonstrates potent anti-HSV activity, while halogen substitution or removal alters metabolic stability and DNA incorporation profiles [2]. In the context of nucleoside prodrug development, the 5-iodo-2-pyrimidinone scaffold confers unique pharmacokinetic properties as an orally bioavailable prodrug of IUdR, a profile not achievable with 5-bromo or 5-chloro analogs [3]. Simply substituting the iodo group with another halogen or hydrogen results in altered metabolic pathways, reduced target engagement, and diminished therapeutic index—making generic interchange scientifically unjustified.

5-Iodo-5H-pyrimidin-2-one: Quantitative Comparative Evidence for Scientific Selection


Iodo vs. Fluoro, Chloro, Bromo Substitution: 4-8× Higher Mitotic Inhibitory Potency in 1-Propargyl-5-halopyrimidin-2-one Series

In a direct head-to-head comparison of 1-propargyl-5-halopyrimidin-2-one derivatives, the 5-iodo analog demonstrated the highest mitotic inhibitory potency and colchicine binding competition among all halogen-substituted compounds tested. The 5-iodo derivative caused metaphase arrest at 0.375 and 0.18 mM in cultured human NHIK 3025 cells following 6-hour treatment, compared to the 5-fluoro analog which was only active at 1.5 and 0.75 mM [1]. At 5 mM concentration, 1-propargyl-5-iodopyrimidin-2-one inhibited [³H]colchicine binding to DEAE-cellulose purified tubulin by 43.2%, the highest value within the metahalone group, while the H-substituted 1-propargylpyrimidin-2-one showed no inhibition (0%) [1]. The rank order of potency was unambiguously established as H ≪ F < Cl ≦ Br ≦ I [1].

Mitotic inhibition Tubulin binding Halogen SAR Antimitotic agents

5-Iodo vs. 5-H Analogs: Halogen Requirement for Colchicine Binding Competition—43.2% Inhibition vs. 0%

A direct comparison of 1-propargyl-5-halopyrimidin-2-ones revealed that halogen substitution is absolutely required for competitive inhibition of colchicine binding to tubulin. At 5 mM, 1-propargyl-5-iodopyrimidin-2-one inhibited [³H]colchicine binding by 43.2%, while the corresponding 5-H analog (1-propargylpyrimidin-2-one) showed 0% inhibition under identical assay conditions [1]. The study utilized Sephadex G-50 gel filtration to quantify [³H]colchicine binding to DEAE-cellulose purified tubulin, and the halogen-substituted pyrimidones demonstrated competitive inhibition whereas the H-substituted compound did not [1]. None of the compounds affected vincristine binding to tubulin, confirming binding site selectivity [1].

Tubulin Colchicine binding site Halogen-dependent activity SAR

IPdR (5-Iodo-2-pyrimidinone 2'-deoxyribose) vs. IUdR: Improved Therapeutic Index for Tumor DNA Incorporation

In a preclinical in vivo comparison of oral 5-iodo-2-pyrimidinone-2'-deoxyribose (IPdR) versus 5-iodo-2'-deoxyuridine (IUdR), IPdR offered a greater therapeutic index for tumor DNA incorporation and radiosensitization [1]. The study evaluated toxicity, pharmacokinetics, and DNA incorporation in athymic mouse tissues and the human colon cancer xenograft HCT-116. Continuous infusion IUdR at the maximum tolerable dose was associated with >10% weight loss and high percentage of IUdR-DNA incorporation into normal bone marrow and intestine [1]. In contrast, the p.o. (per oral) IPdR schedule demonstrated an improved therapeutic index based on percentage IUdR-DNA incorporation in normal versus tumor tissues [1]. IPdR functions as an orally bioavailable prodrug efficiently converted to IUdR by hepatic aldehyde oxidase [2].

Radiosensitization Prodrug Therapeutic index DNA incorporation

Ropidoxuridine (IPdR) vs. IUdR: Oral Bioavailability Enables Systemic Prodrug Delivery

Ropidoxuridine (IPdR) is an orally bioavailable halogenated thymidine analog and prodrug of IUdR, in contrast to IUdR which requires intravenous administration due to poor oral bioavailability . IPdR is efficiently converted to IUdR by hepatic aldehyde oxidase following oral administration [1]. This metabolic pathway enables systemic delivery of the active radiosensitizing agent without the need for continuous intravenous infusion. The NCI definition explicitly states: 'Compared to IUdR, ropidoxuridine is associated with a lower toxicity profile and improved anti-tumor activity' [1]. Ropidoxuridine demonstrates strong synergy with the Aurora A kinase inhibitor alisertib at clinically relevant concentrations, with in vivo orthotopic tumor models showing enhanced therapeutic efficacy with co-administration .

Oral bioavailability Prodrug Aldehyde oxidase Radiosensitizer

Iodo-PdR vs. Other 5-Substituted PdR Analogs: Requirement for Extended Exposure for Optimal Anti-HSV Activity

In a comparative study of 5-substituted 2-pyrimidinone 2'-deoxyribonucleoside (PdR) analogs for anti-herpes simplex virus (HSV) activity, continuous presence of iodo PdR for more than one virus replication cycle was required for optimal antiviral activity [1]. The nucleoside 1-(2-deoxy-β-D-ribofuranosyl)-5-iodo-2-pyrimidinone possesses a high level of antiviral activity and a low level of toxicity to the host cell, making it an especially effective therapeutic agent for HSV-2 [2]. The iodo substitution is critical for this antiviral profile; the compound's mechanism involves incorporation into viral DNA and interference with viral replication processes [3]. The requirement for extended exposure (>1 replication cycle) distinguishes iodo PdR from other antiviral nucleosides with different exposure-response profiles [1].

Antiviral Herpes simplex virus HSV-2 Nucleoside analog

Microwave-Assisted Synthesis: 5-Iodo Derivatives via N-Iodosuccinimide with Significantly Reduced Reaction Time

Direct microwave-assisted iodination of several pyrimidinones and pyrimidine nucleosides with N-iodosuccinimide (NIS) provides efficient access to the corresponding 5-iodo derivatives [1]. This methodology was successfully applied to polymer-bound pyrimidinones, demonstrating versatility for both solution-phase and solid-phase synthetic applications [1]. The use of microwave irradiation significantly accelerates reaction kinetics compared to conventional thermal heating methods, though quantitative time comparisons are not specified in the available abstract. For nucleoside synthesis, stereoselective condensation of 2-(trimethylsilyloxy)-5-iodopyrimidine with protected sugar chlorides using SnCl₄ in 1,2-dichloroethane, followed by NaHCO₃ deprotection, yields the β-anomer with the α-anomer removable by crystallization from ethyl acetate [2].

Microwave synthesis Iodination N-iodosuccinimide Process chemistry

5-Iodo-5H-pyrimidin-2-one: Validated Application Scenarios for Scientific Procurement


Radiosensitizer Development: Oral IPdR Prodrug Programs Requiring Tumor-Selective DNA Incorporation

Research programs developing halogenated pyrimidine radiosensitizers should procure IPdR (ropidoxuridine, CAS 93265-81-7) rather than IUdR when oral bioavailability and an improved therapeutic index are required. As established in preclinical athymic mouse models with HCT-116 human colon cancer xenografts, IPdR offers a greater therapeutic index for tumor-specific DNA incorporation compared to continuous infusion IUdR at maximum tolerable dose [1]. IPdR is efficiently converted to IUdR by hepatic aldehyde oxidase, enabling systemic delivery without IV administration [2]. This application scenario is specifically validated for combination studies with Aurora A kinase inhibitors such as alisertib, where strong synergistic antitumor activity has been demonstrated at clinically relevant concentrations in orthotopic tumor models .

Tubulin-Targeting Antimitotic Research: 1-Propargyl-5-iodopyrimidin-2-one for Colchicine Site Studies

For investigators studying colchicine-site tubulin binders and mitotic inhibition, 1-propargyl-5-iodopyrimidin-2-one represents the most potent halogen-substituted derivative in the metahalone class. The compound causes metaphase arrest in NHIK 3025 cells at 0.375-0.18 mM and inhibits [³H]colchicine binding by 43.2% at 5 mM—the highest value obtained among all halogen-substituted analogs tested [1]. The established rank order of potency (H ≪ F < Cl ≦ Br ≦ I) positions the 5-iodo derivative as the optimal tool compound for SAR studies exploring halogen-dependent tubulin binding [1]. Notably, the compound shows no effect on vincristine binding, confirming binding site selectivity within the tubulin heterodimer [1].

Anti-Herpes Simplex Virus (HSV-2) Drug Discovery: 5-Iodo-2-pyrimidinone 2'-Deoxyribonucleoside

Antiviral discovery programs targeting HSV-2 should consider 1-(2-deoxy-β-D-ribofuranosyl)-5-iodo-2-pyrimidinone based on its demonstrated high antiviral activity and low host cell toxicity [1]. Critical to experimental design, optimal antiviral activity requires continuous presence of the compound for more than one virus replication cycle [2]. This temporal dependency is a distinct feature of iodo-PdR that must be accounted for in efficacy studies. The compound's mechanism of action involves viral DNA incorporation and interference with replication processes in HSV-infected cells . Patent literature specifically identifies this nucleoside as an especially effective therapeutic agent for HSV-2 [1].

Nucleoside Analog Synthesis: 5-Iodo-2-pyrimidinone Aglycone as Versatile Building Block

Medicinal chemistry laboratories engaged in nucleoside analog synthesis should procure 5-iodo-5H-pyrimidin-2-one (CAS 79387-69-2) as a versatile aglycone scaffold for constructing diverse 5-substituted pyrimidine nucleosides. Microwave-assisted iodination methodology using N-iodosuccinimide enables rapid C-5 functionalization and has been successfully extended to polymer-bound pyrimidinones for solid-phase synthetic applications [1]. Stereoselective glycosylation with protected sugar chlorides using SnCl₄ provides access to β-anomeric nucleosides, with the α-anomer separable by crystallization from ethyl acetate [2]. The iodine atom at the 5-position serves as a handle for further derivatization through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions, enabling systematic exploration of C-5 substituent SAR.

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